molecular formula C13H16N6O2 B2861071 N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-(pyrimidin-2-yloxy)acetamide CAS No. 1796987-58-0

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-(pyrimidin-2-yloxy)acetamide

Cat. No.: B2861071
CAS No.: 1796987-58-0
M. Wt: 288.311
InChI Key: DXBIJWYZERNRLF-UHFFFAOYSA-N
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Description

Product Overview N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-(pyrimidin-2-yloxy)acetamide is an organic compound with the molecular formula C13H16N6O2 and a molecular weight of 288.31 g/mol . It is identified by the CAS Number 1796987-58-0 . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Chemical Structure and Features This acetamide derivative features a complex structure incorporating two distinct nitrogen-containing heterocycles: a 2-(dimethylamino)pyrimidine group and a pyrimidin-2-yloxy group. This molecular architecture is characteristic of compounds designed to interact with biological targets. Pyrimidine derivatives are a significant class of compounds in medicinal chemistry, often explored for their potential to modulate enzyme activity and cellular signaling pathways . Potential Research Applications Compounds with similar pyrimidine-carboxamide scaffolds are actively investigated in pharmaceutical research for their biological activity. For instance, certain pyrimidine-4-carboxamide analogues have been reported as potent and selective inhibitors of enzymes like N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is a key enzyme in the biosynthesis of bioactive lipid mediators . Furthermore, other 2-arylamino pyrimidine derivatives have been described in patent literature for potential use in the treatment of various diseases . Researchers may find this compound valuable as a building block or intermediate for the synthesis of more complex molecules, or as a pharmacological tool for probing biological systems.

Properties

IUPAC Name

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-2-pyrimidin-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O2/c1-19(2)12-14-7-4-10(18-12)8-17-11(20)9-21-13-15-5-3-6-16-13/h3-7H,8-9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBIJWYZERNRLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)CNC(=O)COC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-(pyrimidin-2-yloxy)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in preclinical studies, and safety profiles.

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H18_{18}N4_{4}O2_{2}, with a molecular weight of approximately 298.34 g/mol. The compound features a pyrimidine core, which is often associated with various biological activities due to its ability to interact with biological targets.

This compound exhibits multiple mechanisms of action:

  • Inhibition of Viral Replication : In studies involving influenza A virus, this compound demonstrated significant antiviral activity, leading to a reduction in viral load in infected models. It was found to inhibit viral replication effectively, showcasing a direct effect on the virus lifecycle .
  • Anticancer Activity : The compound has shown potent inhibitory effects on various cancer cell lines, particularly triple-negative breast cancer (TNBC). It exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic window. The IC50_{50} values for cancer cell lines were significantly lower than those for non-cancerous cells, suggesting its potential as a targeted cancer therapy .
  • Modulation of Enzyme Activity : Preliminary studies indicate that the compound may also inhibit matrix metalloproteinases (MMPs), which are involved in tumor metastasis and angiogenesis. This inhibition could further enhance its anticancer properties by preventing the spread of cancerous cells .

Antiviral Studies

In preclinical models, this compound was administered at doses up to 40 mg/kg. Results showed more than a 2-log reduction in viral load and improved survival rates in infected mice. The compound's high plasma stability (half-life > 12 hours) also supports its potential for clinical applications .

Anticancer Studies

In vitro studies demonstrated that this compound significantly inhibited cell proliferation in MDA-MB-231 TNBC cells with an IC50_{50} value of 0.126 μM. Furthermore, it inhibited lung metastasis in mouse models more effectively than established treatments like TAE226 . The selectivity index indicated a 19-fold difference in potency between cancerous and non-cancerous cell lines, underscoring its therapeutic potential .

Safety Profile

Safety assessments conducted in animal models revealed that this compound exhibited a favorable safety profile at therapeutic doses. No significant toxicity was observed following oral administration over several days, and it did not inhibit the hERG channel, which is crucial for cardiac safety .

Summary Table of Biological Activities

Activity TypeObservationsReference
Antiviral> 2-log reduction in viral load; high plasma stability ,
AnticancerIC50_{50} = 0.126 μM in MDA-MB-231 cells ,
Selectivity19-fold difference in potency between cancer/non-cancer cells
SafetyNo significant toxicity; does not inhibit hERG channel

Comparison with Similar Compounds

Research Implications and Gaps

  • Synthetic Strategies : The target compound may be synthesized via methods analogous to (nucleophilic substitution) or (haloformate-mediated alkylation).
  • Data Gaps : Experimental data on the target compound’s crystallography, solubility, and bioactivity are absent in the provided evidence, necessitating further study.

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